2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Description
2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C24H28N4O6 and its molecular weight is 468.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The exact mode of action of 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-containing compounds have been shown to effectively inhibit their targets, leading to various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-containing compounds have been associated with a wide range of bioactivity effects, indicating that they may affect multiple pathways .
Result of Action
The molecular and cellular effects of 2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-containing compounds have demonstrated notable anti-cancer effects, indicating potential cellular impacts .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6/c1-31-17-7-5-15(6-8-17)20-22(29)27-24(26-20)9-11-28(12-10-24)23(30)25-16-13-18(32-2)21(34-4)19(14-16)33-3/h5-8,13-14H,9-12H2,1-4H3,(H,25,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDSOJJBCRXIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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